molecular formula C22H18N2O3S B253094 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

货号: B253094
分子量: 390.5 g/mol
InChI 键: OGBAQTYCGCPVBH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide, also known as BTA-EG6, is a small molecule inhibitor that has been widely used in scientific research. BTA-EG6 has been found to have potential applications in various fields, including cancer research, neurodegenerative diseases, and drug discovery.

作用机制

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide is a small molecule inhibitor that targets the protein-protein interaction between heat shock protein 90 (HSP90) and its co-chaperone, CDC37. HSP90 is a chaperone protein that is involved in the folding and stabilization of many client proteins, including oncogenic proteins and proteins involved in neurodegenerative diseases. CDC37 is a co-chaperone that regulates the activity of HSP90 by recruiting client proteins to the chaperone complex. By inhibiting the interaction between HSP90 and CDC37, this compound destabilizes client proteins and induces their degradation by the proteasome.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, reduce neuroinflammation and oxidative stress in animal models of neurodegenerative diseases, and improve cognitive function in animal models of Alzheimer's disease. This compound has also been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.

实验室实验的优点和局限性

One advantage of using N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide in lab experiments is its specificity for HSP90 and CDC37. This compound does not inhibit other chaperone proteins, making it a useful tool for studying the role of HSP90 and CDC37 in various biological processes. However, one limitation of using this compound is its low solubility in aqueous solutions. This can make it difficult to administer this compound to cells or animals in lab experiments.

未来方向

There are several future directions for the study of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide. One direction is to investigate the potential of this compound in combination therapy with chemotherapy drugs for cancer treatment. Another direction is to study the effects of this compound on other client proteins of HSP90 and CDC37. Additionally, the development of more soluble analogs of this compound could improve its use in lab experiments and potential clinical applications.

合成方法

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide involves a series of chemical reactions. First, 2-aminobenzothiazole is reacted with 3-bromoanisole to form 3-(2-bromoanisyl)-2-aminobenzothiazole. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base to produce this compound. The overall yield of the synthesis is approximately 30%.

科学研究应用

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide has been extensively studied for its potential applications in cancer research. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, this compound has been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
This compound has also been studied for its potential applications in neurodegenerative diseases. It has been found to protect neurons from oxidative stress and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

属性

分子式

C22H18N2O3S

分子量

390.5 g/mol

IUPAC 名称

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C22H18N2O3S/c1-26-18-11-10-14(13-19(18)27-2)21(25)23-16-7-5-6-15(12-16)22-24-17-8-3-4-9-20(17)28-22/h3-13H,1-2H3,(H,23,25)

InChI 键

OGBAQTYCGCPVBH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC

规范 SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。